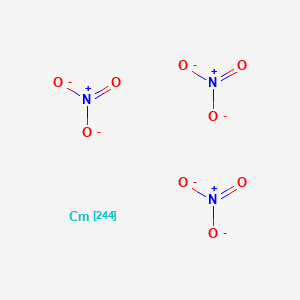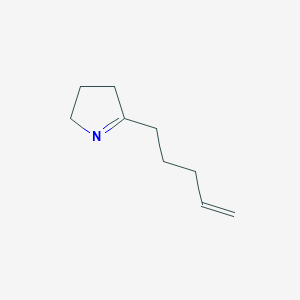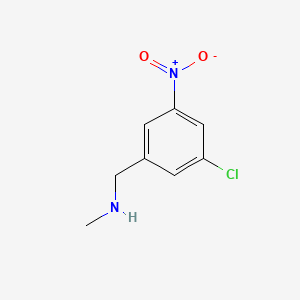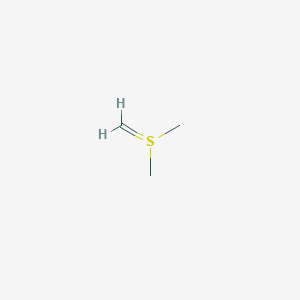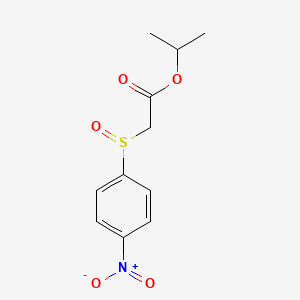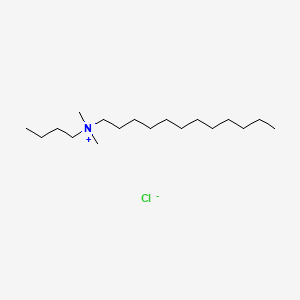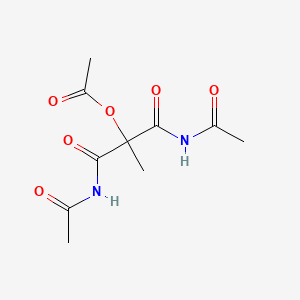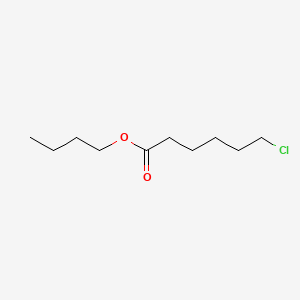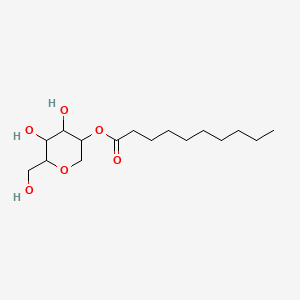
Anhydroglucitol decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anhydroglucitol decanoate is a chemical compound derived from anhydroglucitol, a naturally occurring monosaccharide This compound is characterized by the esterification of anhydroglucitol with decanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anhydroglucitol decanoate typically involves the esterification of anhydroglucitol with decanoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The reaction conditions are optimized to ensure the complete conversion of anhydroglucitol and decanoic acid to the desired ester product.
Analyse Des Réactions Chimiques
Types of Reactions: Anhydroglucitol decanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the anhydroglucitol moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester linkage can be reduced to yield the corresponding alcohol and decanoic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carbonyl derivatives of anhydroglucitol.
Reduction: Anhydroglucitol and decanoic acid.
Substitution: Various substituted anhydroglucitol derivatives.
Applications De Recherche Scientifique
Anhydroglucitol decanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: this compound is studied for its potential role in cellular metabolism and as a biomarker for certain metabolic conditions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of anhydroglucitol decanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or by serving as a substrate for metabolic processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence glucose metabolism and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Anhydroglucitol decanoate can be compared with other similar compounds, such as:
Anhydroglucitol: The parent compound, which lacks the esterified decanoic acid moiety.
Decanoic Acid Esters: Other esters of decanoic acid with different alcohols.
Glucose Derivatives: Compounds derived from glucose that may have similar metabolic roles.
Uniqueness: this compound is unique due to its specific ester linkage, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
39438-11-4 |
|---|---|
Formule moléculaire |
C16H30O6 |
Poids moléculaire |
318.41 g/mol |
Nom IUPAC |
[4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] decanoate |
InChI |
InChI=1S/C16H30O6/c1-2-3-4-5-6-7-8-9-14(18)22-13-11-21-12(10-17)15(19)16(13)20/h12-13,15-17,19-20H,2-11H2,1H3 |
Clé InChI |
FLANHZFMAUBCRU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)OC1COC(C(C1O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


